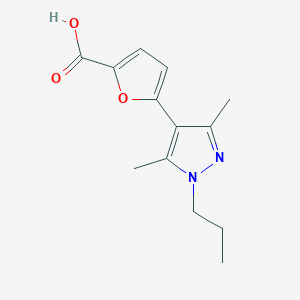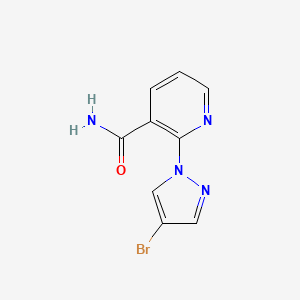
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide, also known as FMe-CPP, is a synthetic compound that has been extensively studied for its potential application in scientific research. FMe-CPP is a potent agonist of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in various physiological and pathological processes in the brain.
作用機序
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide acts as a potent agonist of the NMDA receptor, specifically targeting the glycine-binding site on the receptor. Binding of 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide to the NMDA receptor enhances the opening of the ion channel and increases the influx of calcium ions into the neuron. This results in the activation of various intracellular signaling pathways, leading to changes in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has been shown to enhance NMDA receptor-mediated synaptic transmission and plasticity, which can result in long-lasting changes in neuronal activity. 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has also been shown to improve learning and memory in animal models, suggesting its potential therapeutic application in neurological disorders.
実験室実験の利点と制限
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide is a valuable tool for studying the function of NMDA receptors in the brain. Its potency and selectivity for the glycine-binding site make it a useful tool for dissecting the role of NMDA receptors in various physiological and pathological processes. However, 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has limitations in terms of its pharmacokinetic properties, which can affect its bioavailability and distribution in the brain.
将来の方向性
Future research on 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide could focus on developing more potent and selective NMDA receptor agonists that can overcome its limitations in terms of pharmacokinetic properties. Additionally, 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide could be used to study the role of NMDA receptors in various neurological disorders and to develop novel therapeutic approaches targeting NMDA receptors. Further studies could also investigate the potential side effects and toxicity of 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide in animal models to ensure its safety for potential therapeutic use.
合成法
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-piperidone with 4-methylpiperidine to form 1-(4-methylpiperidin-3-yl)-2-propanone, which is then reacted with 5-fluoroanthranilic acid to yield 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide.
科学的研究の応用
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes in the brain. NMDA receptors are involved in synaptic plasticity, learning, memory, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has been shown to enhance NMDA receptor-mediated synaptic transmission and plasticity, which makes it a valuable tool for studying the function of NMDA receptors in the brain.
特性
IUPAC Name |
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-9-3-4-11(15)7-12(9)14(18)17-13-8-16-6-5-10(13)2/h3-4,7,10,13,16H,5-6,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOIICPIYZRMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)C2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)




![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)